rel-(1R,2S,3R,4S)-3-Carbamoylbicyclo[2.2.1]heptane-2-carboxylic acid

Chiral chromatography Stereoisomer resolution Lurasidone impurity profiling

This stereochemically resolved exo-2,3-norbornane monoamide (CAS 1365987-23-0) is the definitive reference standard for Lurasidone Impurity 45, essential for ANDA method validation and ICH Q3A-compliant batch release. Unlike generic norbornane analogs, its rel-(1R,2S,3R,4S) configuration ensures accurate RRT alignment (0.15–0.36 window) and distinct MS fragmentation (m/z 184.097). Using incorrect stereoisomers risks systematic quantitation error and regulatory rejection. ≥98% purity with full characterization (¹H/¹³C NMR, HRMS, HPLC) supports direct ANDA/DMF submission, eliminating in-house re-characterization costs.

Molecular Formula C9H13NO3
Molecular Weight 183.20 g/mol
Cat. No. B8200586
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namerel-(1R,2S,3R,4S)-3-Carbamoylbicyclo[2.2.1]heptane-2-carboxylic acid
Molecular FormulaC9H13NO3
Molecular Weight183.20 g/mol
Structural Identifiers
SMILESC1CC2CC1C(C2C(=O)O)C(=O)N
InChIInChI=1S/C9H13NO3/c10-8(11)6-4-1-2-5(3-4)7(6)9(12)13/h4-7H,1-3H2,(H2,10,11)(H,12,13)/t4-,5+,6+,7-/m0/s1
InChIKeyPJARUKXCFRFPOP-WNJXEPBRSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

rel-(1R,2S,3R,4S)-3-Carbamoylbicyclo[2.2.1]heptane-2-carboxylic acid: A Defined Stereochemical Lurasidone Impurity Reference Standard


rel-(1R,2S,3R,4S)-3-Carbamoylbicyclo[2.2.1]heptane-2-carboxylic acid (CAS 1365987‑23‑0, molecular formula C₉H₁₃NO₃, MW 183.20) is a chiral bicyclic monoamide derivative of norbornane, also designated as exo‑2,3‑norbornanedicarboxylic acid monoamide [REFS‑1]. The compound bears a single carbamoyl substituent at the 3‑position and a free carboxylic acid at the 2‑position of the bicyclo[2.2.1]heptane scaffold, with the relative stereochemistry explicitly defined as rel‑(1R,2S,3R,4S) [REFS‑2]. It is registered and supplied as Lurasidone Impurity 45 (or Lurasidone Impurity 10 in certain pharmacopoeia‑aligned numbering systems) and is used exclusively as a process‑related impurity reference standard for the atypical antipsychotic drug lurasidone hydrochloride [REFS‑3]. Its primary value lies in enabling accurate identification, quantification, and control of this specific monoamide impurity during analytical method development, method validation (AMV), quality control (QC), and ANDA/DMF submissions [REFS‑4].

Why Generic Impurity Standards Cannot Replace rel-(1R,2S,3R,4S)-3-Carbamoylbicyclo[2.2.1]heptane-2-carboxylic acid in Lurasidone Quality Control


Generic substitution of this impurity standard fails at the root of regulatory compliance because lurasidone impurity profiling demands compound‑specific, stereochemically resolved reference materials. The exo‑2,3‑norbornane monoamide scaffold integrates both a carbamoyl and a carboxylic acid functionality on a rigid bicyclic framework, yielding a distinct chromatographic retention time (RRT), mass‑spectral fragmentation pathway, and NMR signature that differ from the endo isomer, the diacid, the anhydride precursor, the opened‑imide diastereomer mixtures, and the fully elaborated lurasidone‑related substances (e.g., Impurity 8, Impurity 58) [REFS‑1][REFS‑2]. Regulatory guidelines (ICH Q3A, ICH M7) and ANDA review practice require that each known process‑related impurity be controlled against a well‑characterized, batch‑specific reference standard; using a structurally or stereochemically different compound introduces systematic error in retention‑time alignment, peak‑purity assessment, and quantitation, which can lead to out‑of‑specification results or regulatory rejection [REFS‑3]. Consequently, the compound cannot be interchanged with other norbornane‑derived acids, amides, or anhydrides without invalidating the analytical target profile [REFS‑4].

Quantitative Differentiation Evidence for rel-(1R,2S,3R,4S)-3-Carbamoylbicyclo[2.2.1]heptane-2-carboxylic acid Versus Closest Analogs


Stereochemical Configuration: Exo-Configured Reference Versus Endo Isomer in Lurasidone Impurity Profiling

The target compound bears the exo‑(1R,2S,3R,4S) relative configuration, whereas the endo isomer (1R,2R,3S,4S) constitutes a distinct process‑related impurity with a different chromatographic retention behavior. In RP‑HPLC methods validated for lurasidone impurity determination, the exo‑monoamide elutes at a retention time distinct from the endo isomer, enabling baseline resolution when the exo standard is used as the system‑suitability marker [REFS‑1]. A regulatory‑grade reference standard specified as the exo stereoisomer is required because USP and EP monographs (when available) designate individual impurity limits based on the specific stereochemical entity, not a stereoisomeric mixture [REFS‑2].

Chiral chromatography Stereoisomer resolution Lurasidone impurity profiling

Functional-Group Specificity: Monoamide Versus Diacid and Anhydride Analogs in Chromatographic Selectivity

The monoamide functionalization (carbamoyl at C‑3, free carboxylic acid at C‑2) confers a polarity and hydrogen‑bonding profile that is intermediate between the more polar diacid (exo‑2,3‑norbornanedicarboxylic acid) and the less polar anhydride (exo‑norbornane‑2,3‑dicarboxylic anhydride, CAS 14166‑28‑0). This translates into a distinct elution order in reversed‑phase HPLC: the anhydride elutes later (higher log P), the diacid earlier (lower log P), and the monoamide at an intermediate retention time [REFS‑1]. Evidence from LC‑QTOF‑MS characterization of lurasidone‑related substances identifies the monoamide as a defined process‑related impurity with a unique accurate mass (m/z 184.097 for [M+H]⁺) and fragmentation pathway that differ from those of the diacid (m/z 185.081 [M+H]⁺) and the anhydride (m/z 167.070 [M+H]⁺) [REFS‑2].

HPLC relative retention Functional group selectivity Impurity marker specificity

Regulatory Traceability: Quantified Purity and Characterization Package Versus Uncharacterized or Lower‑Grade Reference Standards

Suppliers offering this compound under Lurasidone Impurity 45 provide lot‑specific, regulatory‑grade characterization packages that include HPLC purity assay, ¹H‑NMR, ¹³C‑NMR, and high‑resolution mass spectra (HRMS), along with a comprehensive Certificate of Analysis (COA) [REFS‑1]. In contrast, some generic chemical suppliers list the compound at 95% HPLC purity without full spectroscopic characterization, while premium reference‑standard vendors deliver it at ≥98% purity with USP/EP traceability statements and detailed structural‑elucidation reports [REFS‑2]. The ICH Q3A guideline requires that any impurity present at ≥0.10% in the drug substance be reported and controlled; a reference standard with quantified purity traceable to a pharmacopeial monograph enables accurate calibration and reduces the risk of out‑of‑specification (OOS) results [REFS‑3].

Reference standard certification Certificate of Analysis USP/EP traceability

Impurity Origin and Process-Control Significance Versus the Downstream Lurasidone-Related Impurities

The compound arises from incomplete conversion of exo‑norbornane‑2,3‑dicarboxylic anhydride to the corresponding imide during lurasidone synthesis, specifically at the stage where the anhydride reacts with the primary amine intermediate [REFS‑1]. Patent WO2014037886A1 teaches that individual impurities in lurasidone hydrochloride must be controlled below 0.05% and total impurities below 0.15% as determined by HPLC [REFS‑2]. The monoamide impurity is structurally simpler than the fully elaborated lurasidone‑related substances (e.g., Impurity 8, which carries the benzisothiazolyl‑piperazine and cyclohexyl moieties) and therefore serves as a sentinel marker for the efficiency of the imide‑formation step. Its early‑eluting nature in reversed‑phase HPLC (RRT < 0.4 relative to lurasidone) provides orthogonal quality information to the later‑eluting, higher‑molecular‑weight impurities [REFS‑3].

Process impurity control Synthetic intermediate Lurasidone manufacture

Molecular‑Weight Differentiation Enabling Gravimetric and Dilution Accuracy in Stock‑Standard Preparation

The relatively low molecular weight of the target compound (183.20 g/mol) compared to the fully elaborated lurasidone‑related impurities (e.g., Impurity 8, MW ≈492.68; Impurity 58, MW ≈510.69) allows more precise gravimetric preparation of stock standard solutions because a larger mass of the standard can be weighed for a given molar concentration, reducing relative weighing error [REFS‑1]. For a target 100 μg/mL stock solution, weighing 10.0 mg of the monoamide into a 100‑mL volumetric flask yields a concentration of 100 μg/mL; the same procedure for Impurity 8 (MW 492.68) would require a molar‑equivalent mass of 26.9 mg, exceeding typical microbalance ranges and introducing solvent‑volume uncertainty. The smaller MW also facilitates dissolution in common HPLC diluents (water/acetonitrile mixtures) at higher molar concentrations, whereas the larger impurities may approach solubility limits [REFS‑2].

Reference standard preparation Gravimetric accuracy Analytical quality by design

Preferred Application Scenarios for rel-(1R,2S,3R,4S)-3-Carbamoylbicyclo[2.2.1]heptane-2-carboxylic acid Based on Quantitative Evidence


ANDA Submission: HPLC Method Validation for Lurasidone Impurity Profiling

The ≥98% purity, fully characterized monoamide standard with USP/EP traceability directly supports ANDA method‑validation packages. Its established RRT window (0.15–0.36) under validated chromatographic conditions enables unambiguous peak identification and system‑suitability testing, satisfying ICH Q2(R1) requirements for specificity and accuracy [REFS‑1]. The compound’s distinct MS fragmentation pattern (m/z 184.097) confirmed by LC‑QTOF‑MS provides orthogonal identification capability during forced‑degradation studies, as demonstrated in the 2023 Siddig et al. publication [REFS‑2].

Process Development: Reaction Completion Monitoring at the Imide‑Formation Step

The monoamide standard enables real‑time HPLC monitoring of the anhydride‑to‑imide conversion efficiency in lurasidone synthesis. Patent WO2014037886A1 specifies that any single impurity must remain below 0.05% in the final API; using this standard, process chemists can establish a limit test below 0.05% at the intermediate stage, preventing carry‑through of unreacted monoamide into downstream steps [REFS‑3]. The Chinese Journal of New Drugs (2018) study correlates monoamide levels with reaction time, temperature, and amine stoichiometry, providing a data‑driven control strategy [REFS‑4].

Quality Control Batch Release: Quantitative Determination of the Monoamide Impurity in Lurasidone Drug Substance

QC laboratories performing batch‑release testing under ICH Q3A guidelines require a reference standard that is chemically identical to the target impurity. The monoamide standard, with its gravimetrically advantageous low MW (183.20 g/mol), enables accurate preparation of calibration standards at the 0.05–0.15% reporting‑threshold range, reducing relative weighing error compared to higher‑MW impurity standards [REFS‑5]. Stability‑indicating HPLC methods validated with this standard can accurately quantify the monoamide in the presence of degradation products, as confirmed by forced‑degradation studies [REFS‑6].

Reference Standard Inventory Management: Procurement Based on Purity Tier and Characterization Depth

The direct head‑to‑head comparison of commercially available grades shows that the ≥98% purity, multi‑mode characterized tier (e.g., SynZeal SZ‑L035069, ChemWhat Lurasidone Impurity 45) reduces the need for in‑house re‑characterization compared to the 95% generic grade (Macklin R993021). For laboratories filing ANDA submissions, the premium tier’s inclusion of ¹H‑NMR, ¹³C‑NMR, HRMS, and USP/EP traceability statements directly substitutes for costly internal structure‑elucidation work, justifying the procurement premium on a cost‑per‑validated‑data‑point basis [REFS‑7].

Quote Request

Request a Quote for rel-(1R,2S,3R,4S)-3-Carbamoylbicyclo[2.2.1]heptane-2-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.